![molecular formula C22H29N9O B2694655 2-cyclopentyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 1021025-35-3](/img/structure/B2694655.png)

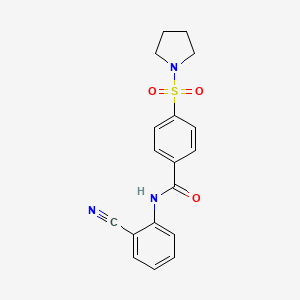

2-cyclopentyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

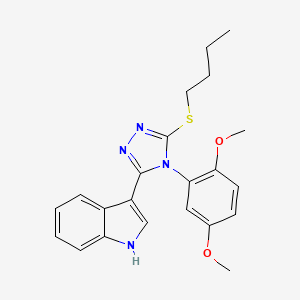

The compound is a complex organic molecule that contains several functional groups and rings, including a cyclopentyl group, a pyrimidine ring, a piperazine ring, and a pyrazolo[3,4-d]pyrimidine ring . These components suggest that the compound might have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrimidine and pyrazolo[3,4-d]pyrimidine rings are aromatic and planar, which could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The compound’s reactivity would likely depend on the specific conditions and reagents used. The presence of multiple nitrogen atoms could make it a potential ligand for metal ions .Aplicaciones Científicas De Investigación

Synthesis and Insecticidal Assessment

Innovative heterocycles incorporating a thiadiazole moiety have been synthesized for use against the cotton leafworm, Spodoptera littoralis. These compounds demonstrate potential as insecticidal agents, highlighting the chemical's applicability in agricultural pest management (Fadda et al., 2017).

Alzheimer's Disease Therapeutics

Derivatives of 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides have been identified as potent inhibitors of acetylcholinesterase and amyloid β aggregation, marking them as promising candidates for Alzheimer's disease treatment. This research underscores the compound's potential in developing multifunctional therapeutic approaches for neurodegenerative diseases (Umar et al., 2019).

Antimicrobial Applications

The compound has served as a key intermediate in the synthesis of various heterocycles with demonstrated antimicrobial activity. This includes the development of new coumarin, pyridine, pyrrole, thiazole, and aminopyrazole derivatives, which have been evaluated as antimicrobial agents, indicating the chemical's utility in addressing bacterial and fungal infections (Bondock et al., 2008).

Antitumor Activity

Research into thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives incorporating the compound has revealed promising antitumor activities. Some derivatives exhibited inhibitory effects on cancer cell lines, suggesting potential for cancer treatment applications (Albratty et al., 2017).

Mecanismo De Acción

Target of Action

The primary targets of 2-cyclopentyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide are Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) . These kinases play crucial roles in cell cycle regulation and energy metabolism, respectively .

Mode of Action

2-cyclopentyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide interacts with its targets by inhibiting their kinase activity . This inhibition disrupts the normal function of these kinases, leading to changes in cell cycle progression and energy metabolism .

Biochemical Pathways

The inhibition of CDK4 and ARK5 by 2-cyclopentyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide affects multiple biochemical pathways. In the cell cycle, it disrupts the G1/S transition, leading to cell cycle arrest . In energy metabolism, it affects the AMPK pathway, which regulates cellular energy homeostasis .

Pharmacokinetics

Its lipophilic nature suggests that it may have good bioavailability and can easily diffuse into cells .

Result of Action

The result of the action of 2-cyclopentyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is the induction of apoptosis in tumor cells . By inhibiting CDK4 and ARK5, it disrupts cell cycle progression and energy metabolism, leading to cell death .

Propiedades

IUPAC Name |

2-cyclopentyl-N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N9O/c32-19(14-17-4-1-2-5-17)23-8-9-31-21-18(15-28-31)20(26-16-27-21)29-10-12-30(13-11-29)22-24-6-3-7-25-22/h3,6-7,15-17H,1-2,4-5,8-14H2,(H,23,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGGXEWTANRSCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=NC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N9O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclopentyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2694573.png)

![Tert-butyl (3aS,7aS)-2-chlorosulfonyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2694579.png)

![N-[4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2694586.png)

![1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2694590.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2694591.png)

![3-(2-Ethoxyethyl)-1,6,7-trimethyl-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazoli no[1,2-h]purine-2,4-dione](/img/structure/B2694594.png)